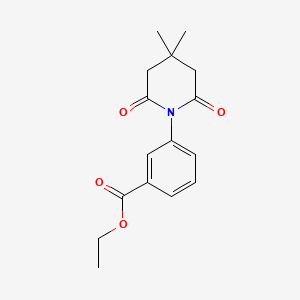

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

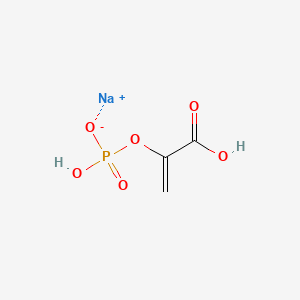

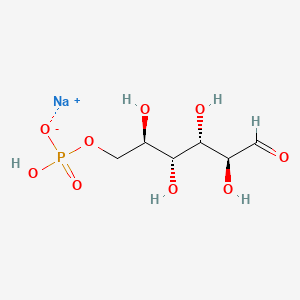

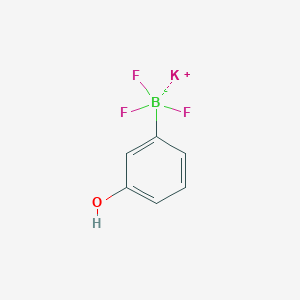

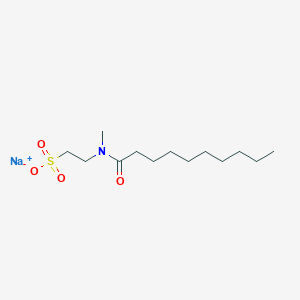

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a chemical compound with the CAS Number: 952183-63-0 . It has a molecular weight of 289.33 and its IUPAC name is ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO4/c1-4-21-15(20)11-6-5-7-12(8-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 134 - 136 degrees Celsius .Scientific Research Applications

Synthesis and Characterization

Synthesis of Potential Metabolites

Ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is utilized in the synthesis of various potential metabolites, including ethyl 3-[3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl]crotonate and related compounds. These are synthesized using stereospecific oxidizing reagents and conditions (Sunthankar et al., 1993).

Characterization of Heteroarotinoids

The compound plays a role in the development of heteroarotinoids, a class of compounds with potential biological activities. The structural characterization and synthesis of these compounds, including their crystal structures and NMR data, have been studied (Waugh et al., 1985).

Biological Activity

Anti-Juvenile Hormone Activity

this compound derivatives have been explored for their anti-juvenile hormone activity in silkworm larvae. Certain derivatives have shown effective activity in inducing precocious metamorphosis in larvae (Furuta et al., 2010).

Synthesis and Labeling for Biological Assays

The compound has been used in the synthesis of labeled derivatives for biological assays. These labeled compounds assist in comparing the activity of new analogs to standard compounds like trans-retinoic acid (Sunthankar et al., 1990).

Medicinal Chemistry

- Development of Antiplatelet Agents: Derivatives of this compound have been investigated for their antiplatelet activity. This research contributes to the development of novel antiplatelet drugs (Chen et al., 2008).

Natural Products and Phytochemistry

- Isolation from Natural Sources: The compound has been isolated and characterized from natural sources like Scutellaria barbata. Its structural identification was achieved through spectroscopic analyses (Wang et al., 2011).

Chemical Kinetics

- Hydrolysis Studies: this compound has been studied in the context of chemical kinetics, particularly focusing on the hydrolysis of its ester bonds under specific conditions (Farooqi et al., 1977).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

ethyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-21-15(20)11-6-5-7-12(8-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYOMCDECLFXAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=O)CC(CC2=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901207965 |

Source

|

| Record name | Ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952183-63-0 |

Source

|

| Record name | Ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4,4-dimethyl-2,6-dioxo-1-piperidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

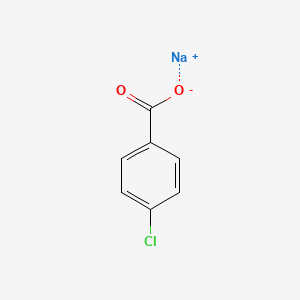

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)